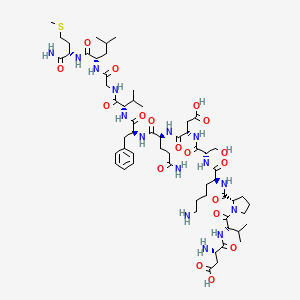

L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide

Vue d'ensemble

Description

La kassinine est un peptide dérivé de la peau de la grenouille africaine, Kassina senegalensis. Elle appartient à la famille des tachykinines, des neuropeptides connus pour leur rôle dans la signalisation des neuropeptides. La kassinine est sécrétée en réponse à une défense et a la séquence d’acides aminés H-Aspartyl-Valyl-Prolyl-Lysyl-Seryl-Aspartyl-Glutaminyl-Phenylalanyl-Valyl-Glycyl-Leucyl-Methioninamide (DVPKSDQFVGLM-NH2) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La kassinine peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction incluent généralement l’utilisation de réactifs de couplage comme la N,N’-diisopropylcarbodiimide (DIC) et d’activateurs tels que le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique .

Méthodes de production industrielle : La production industrielle de kassinine implique une SPPS à grande échelle, où des synthétiseurs de peptides automatisés sont utilisés pour rationaliser le processus. Le peptide synthétisé est ensuite purifié en utilisant une chromatographie liquide haute performance (CLHP) pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : La kassinine subit diverses réactions chimiques, notamment :

Oxydation : L’oxydation du résidu méthionine peut se produire, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les réactions de réduction peuvent inverser l’oxydation de la méthionine sulfoxyde en méthionine.

Substitution : Les résidus d’acides aminés dans la kassinine peuvent être substitués par d’autres acides aminés pour étudier les relations structure-activité.

Réactifs et conditions courants :

Oxydation : Le peroxyde d’hydrogène (H2O2) est couramment utilisé pour les réactions d’oxydation.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) sont utilisés pour les réactions de réduction.

Substitution : Des dérivés d’acides aminés avec des groupes protecteurs sont utilisés dans la SPPS pour les réactions de substitution.

Principaux produits :

Oxydation : Méthionine sulfoxyde.

Réduction : Méthionine.

Substitution : Peptides modifiés avec des séquences d’acides aminés modifiées.

4. Applications de la recherche scientifique

La kassinine a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Industrie : Utilisée dans le développement de médicaments à base de peptides et comme outil de recherche en pharmacologie.

Applications De Recherche Scientifique

Based on the search results, here's what can be gathered about the compound L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide:

This compound is a dodecapeptide tachykinin found in the central nervous system of the amphibian Kassina senegalensis . It shares structural and functional similarities with other tachykinins, exhibiting particularly high effectiveness .

Further Research Avenues

To expand on the applications of this compound, consider the following approaches:

- Live Searches: Conduct live 2D and 3D searches to identify related compounds and their known applications .

- Structural Analysis: Investigate the compound's structure, molecular formula (C58H94N16O19), and molecular weight (1319.46 Da) to predict potential interactions and functions .

- Analog Research : Explore the functions of similar tachykinins and other peptides with comparable sequences to infer potential bioactivity .

- Interaction Studies: Research the compound's interactions with metal ions, inorganic materials, polymers, proteins, and nucleic acids to determine its suitability for drug delivery, bioimaging, and other biomedical applications .

Mécanisme D'action

La kassinine exerce ses effets en interagissant avec les récepteurs des neurokinines, en particulier le récepteur NK2. Cette interaction conduit à une augmentation du courant de court-circuit (SCC) dans la peau de la grenouille, entraînant un transport des ions. Chez les mammifères, la kassinine induit des contractions des muscles lisses en activant les récepteurs NK2, ce qui déclenche la libération intracellulaire de calcium et la contraction musculaire .

Comparaison Avec Des Composés Similaires

La kassinine est comparée à d’autres tachykinines telles que :

Substance P : Une autre tachykinine qui interagit principalement avec les récepteurs NK1 et est impliquée dans la transmission de la douleur.

Neurokinine A : Interagit avec les récepteurs NK2 et a des effets similaires sur la contraction des muscles lisses.

Élédoïsine : Une tachykinine qui interagit avec les récepteurs NK3 et stimule le SCC dans la peau de la grenouille.

Unicité : La kassinine est unique en raison de sa séquence d’acides aminés spécifique et de son effet puissant sur le transport des ions et la contraction des muscles lisses. Contrairement aux autres tachykinines, les effets de la kassinine ne sont pas réduits par les antagonistes NK1, NK2 ou NK3 .

Activité Biologique

L-alpha-Aspartyl-L-valyl-L-prolyl-L-lysyl-L-seryl-L-alpha-aspartyl-L-glutaminyl-L-phenylalanyl-L-valylglycyl-L-leucyl-L-methioninamide, a complex peptide composed of multiple amino acids, has garnered attention in the field of biochemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

This peptide is characterized by a diverse sequence of amino acids that contribute to its structural and functional properties. The presence of both hydrophilic and hydrophobic residues suggests that it may exhibit unique interactions with biological membranes and proteins.

Table 1: Amino Acid Composition

| Amino Acid | Abbreviation | Position |

|---|---|---|

| Aspartic Acid | Asp | 1, 6 |

| Valine | Val | 2, 9 |

| Proline | Pro | 3 |

| Lysine | Lys | 4 |

| Serine | Ser | 5 |

| Glutamic Acid | Glu | 7 |

| Phenylalanine | Phe | 8 |

| Glycine | Gly | 10 |

| Leucine | Leu | 11 |

| Methionine | Met | 12 |

The biological activity of this peptide can be attributed to several mechanisms:

- Antimicrobial Activity : Peptides with similar structures have been shown to possess antimicrobial properties. For instance, studies indicate that certain antimicrobial peptides (AMPs) disrupt bacterial membranes, leading to cell lysis. The amphipathic nature of this peptide may facilitate such interactions.

- Cell Signaling : Peptides often play roles in cellular signaling pathways. The specific sequence of amino acids can influence receptor binding and activation, potentially modulating various physiological responses.

- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects by inhibiting apoptosis in neuronal cells. The presence of aspartic acid and lysine may enhance such properties.

Case Studies

- Antimicrobial Efficacy : A study on D-amino acid-containing peptides found that modifications can enhance stability against proteolytic degradation while maintaining antimicrobial activity. This suggests that similar modifications to our peptide could improve its therapeutic potential against resistant pathogens .

- Cancer Therapeutics : Research has indicated that certain peptides can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, peptides that inhibit Src family kinases have shown promise in reducing metastasis in various cancers .

- Neurodegenerative Diseases : Investigations into peptide-based therapies for neurodegenerative diseases have highlighted the potential for peptides to cross the blood-brain barrier and exert protective effects on neuronal health .

Research Findings

Recent studies have focused on the synthesis and evaluation of similar peptides for their biological activities:

- Stability Studies : Peptides with D-amino acid substitutions exhibited enhanced stability against enzymatic degradation while retaining their biological functions .

- In Vivo Studies : Animal models have demonstrated the efficacy of certain peptide conjugates in reducing inflammation and promoting healing in various tissues .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

3-amino-4-[[1-[2-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H95N15O18S/c1-30(2)24-38(53(86)66-35(49(63)82)20-23-93-7)65-44(77)28-64-58(91)47(31(3)4)72-55(88)39(25-33-14-9-8-10-15-33)69-52(85)37(18-19-43(62)76)67-54(87)40(27-46(80)81)70-56(89)41(29-75)71-51(84)36(16-11-12-21-60)68-57(90)42-17-13-22-74(42)59(92)48(32(5)6)73-50(83)34(61)26-45(78)79/h8-10,14-15,30-32,34-42,47-48,75H,11-13,16-29,60-61H2,1-7H3,(H2,62,76)(H2,63,82)(H,64,91)(H,65,77)(H,66,86)(H,67,87)(H,68,90)(H,69,85)(H,70,89)(H,71,84)(H,72,88)(H,73,83)(H,78,79)(H,80,81) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPETCPVNEEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H95N15O18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50895029 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-82-1 | |

| Record name | Kassinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50895029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.